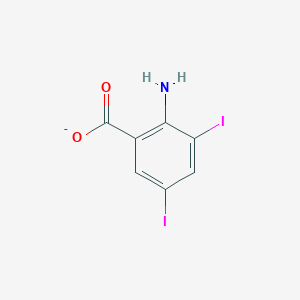

2-Amino-3,5-diiodobenzoate

Description

Contextualization within Halogenated Aminobenzoic Acid Chemistry

2-Amino-3,5-diiodobenzoic acid belongs to the broader class of halogenated aminobenzoic acids. hmdb.ca This family of compounds is characterized by a benzoic acid core substituted with both an amino group and one or more halogen atoms (fluorine, chlorine, bromine, or iodine). The nature, number, and position of the halogen atoms significantly influence the molecule's electronic properties, acidity, lipophilicity, and crystal packing, making them valuable building blocks in various chemical fields.

The parent compound, 2-aminobenzoic acid (anthranilic acid), is a well-known chemical intermediate. nist.gov The introduction of heavy iodine atoms at the 3 and 5 positions, as seen in 2-amino-3,5-diiodobenzoic acid, drastically alters its properties compared to its non-halogenated parent. These iodine substituents are highly lipophilic and can participate in halogen bonding, a type of non-covalent interaction that can direct the assembly of molecules in the solid state. nih.gov

Comparative studies with its bromine analogue, 2-amino-3,5-dibromobenzoic acid, reveal differences in their crystal structures and intermolecular interactions, which are attributed to the different sizes and polarizability of iodine versus bromine atoms. nih.gov Furthermore, its properties differ from other iodinated isomers, such as 2-amino-5-iodobenzoic acid or 4-amino-3,5-diiodobenzoic acid, due to the distinct electronic and steric environments created by the specific arrangement of the functional groups. chemicalbook.comuni.lu

Research Significance in Organic Synthesis and Advanced Materials Development

The primary research significance of 2-amino-3,5-diiodobenzoic acid lies in its utility as a versatile precursor in organic synthesis. It serves as a foundational building block for constructing more complex molecular architectures. The presence of three distinct functional groups—the carboxylic acid, the amino group, and the carbon-iodine bonds—allows for a wide range of selective chemical transformations.

In the development of advanced materials, 2-amino-3,5-diiodobenzoic acid is particularly noted for its use in the construction of coordination polymers and metal-organic frameworks (MOFs). The carboxylic acid and amino groups can coordinate with metal ions, while the iodine atoms can form halogen bonds, contributing to the formation of high-dimensional supramolecular structures. nih.gov These materials are investigated for various applications, including gas adsorption and luminescence, with the heavy iodine atoms potentially influencing the photophysical properties of the resulting compounds.

Overview of Academic Research Trajectories for 2-Amino-3,5-diiodobenzoic Acid

Current academic research on 2-amino-3,5-diiodobenzoic acid is multifaceted. A significant trajectory involves its synthesis and detailed characterization. nih.gov Researchers employ techniques like single-crystal X-ray diffraction, FT-IR spectroscopy, and UV-Vis spectroscopy to investigate its molecular geometry and intermolecular interactions. nih.gov These experimental studies are often complemented by computational methods, such as Density Functional Theory (DFT), to analyze its electronic structure, HOMO-LUMO gap, and other quantum chemical parameters. nih.gov

Another major research path focuses on its application as a ligand in coordination chemistry. mdpi.com Scientists are exploring how it complexes with various metal ions to form novel coordination polymers with unique topologies and properties. The resulting materials are studied for potential applications in areas like catalysis and sensing. The synthesis of its derivatives for use as intermediates in the preparation of specialized organic compounds also remains an active area of investigation. chemicalbook.com The study of related compounds like 2,3,5-Triiodobenzoic acid in pharmaceutical and agricultural research suggests potential parallel avenues of exploration for its derivatives. nih.govdataintelo.com

Structure

3D Structure

Properties

Molecular Formula |

C7H4I2NO2- |

|---|---|

Molecular Weight |

387.92 g/mol |

IUPAC Name |

2-amino-3,5-diiodobenzoate |

InChI |

InChI=1S/C7H5I2NO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)/p-1 |

InChI Key |

RFIBDMCPIREZKC-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)[O-])N)I)I |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 Amino 3,5 Diiodobenzoic Acid

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of 2-Amino-3,5-diiodobenzoic acid.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of 2-Amino-3,5-diiodobenzoic acid reveals characteristic absorption bands that correspond to the various functional groups within the molecule. A study by S. Arslan et al. (2015) provided a detailed assignment of these bands. nih.gov The presence of the amino group (NH2) is indicated by stretching vibrations observed in the range of 3500-3100 cm⁻¹. researchgate.net The carbonyl group (C=O) of the carboxylic acid exhibits a strong stretching vibration, which is a hallmark of this functional group. The aromatic ring C-H stretching vibrations and C=C stretching vibrations also give rise to distinct peaks in the spectrum. Furthermore, the carbon-iodine (C-I) bonds, a key feature of this molecule, have their characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) (Experimental) | Wavenumber (cm⁻¹) (Calculated) |

| Amino (NH₂) | Asymmetric Stretching | 3483 | 3481 |

| Amino (NH₂) | Symmetric Stretching | 3371 | 3368 |

| Carboxylic Acid (O-H) | Stretching | - | - |

| Aromatic (C-H) | Stretching | 3081 | 3079 |

| Carbonyl (C=O) | Stretching | 1670 | 1668 |

| Amino (NH₂) | Scissoring | 1621 | 1619 |

| Aromatic (C=C) | Stretching | 1583, 1550 | 1581, 1548 |

| Carboxylic Acid (C-O) | Stretching | 1301 | 1299 |

| Carboxylic Acid (O-H) | In-plane Bending | 1241 | 1239 |

| Carbon-Iodine (C-I) | Stretching | 675, 545 | 673, 543 |

Table based on data from S. Arslan et al. (2015). nih.gov

Raman Spectroscopy for Vibrational Mode Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR provide critical data for the structural confirmation of 2-Amino-3,5-diiodobenzoic acid.

Proton (¹H) NMR Chemical Shift Interpretations

The ¹H NMR spectrum of 2-Amino-3,5-diiodobenzoic acid, typically recorded in a solvent like DMSO-d₆, displays distinct signals for the different types of protons. The aromatic protons will appear as singlets due to their isolation from neighboring protons by the iodine and amino substituents. The protons of the amino group (NH₂) will also produce a signal, the chemical shift of which can be influenced by solvent and concentration. The acidic proton of the carboxylic acid group is often broad and may exchange with solvent protons, sometimes making it difficult to observe.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H-4 | ~8.0 | Singlet |

| Aromatic H-6 | ~7.8 | Singlet |

| Amino (NH₂) | Variable | Broad Singlet |

| Carboxylic Acid (OH) | Variable | Broad Singlet |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The provided data is an approximation based on typical values for similar structures.

Carbon (¹³C) NMR Chemical Shift Analyses

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-Amino-3,5-diiodobenzoic acid will give a distinct signal. The chemical shifts are influenced by the electron-withdrawing effects of the iodine and carboxylic acid groups and the electron-donating effect of the amino group. The carbonyl carbon of the carboxylic acid will appear at a significantly downfield chemical shift. The carbons bonded to the iodine atoms will also have characteristic shifts.

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~168 |

| C-2 (C-NH₂) | ~151 |

| C-1 (C-COOH) | ~110 |

| C-4 | ~143 |

| C-6 | ~139 |

| C-3 (C-I) | ~85 |

| C-5 (C-I) | ~82 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The provided data is an estimation based on general principles and data for analogous compounds.

X-ray Diffraction Studies for Crystalline Architecture

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 2-Amino-3,5-diiodobenzoic acid has been performed, providing precise bond lengths, bond angles, and details of the intermolecular interactions that govern its crystal packing. nih.gov This analysis reveals how the molecules are arranged in the solid state, including the formation of hydrogen bonds involving the amino and carboxylic acid groups, which play a crucial role in stabilizing the crystal lattice. The study by S. Arslan et al. (2015) confirmed the molecular geometry and investigated the intra- and intermolecular interactions using this technique. nih.gov

| Crystal System | Space Group | Unit Cell Parameters |

| Monoclinic | P2₁/c | a = 14.345(3) Å, b = 4.0431(8) Å, c = 16.634(3) Å, β = 114.28(3)° |

Table based on data from S. Arslan et al. (2015). nih.gov

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Single-crystal X-ray diffraction analysis provides the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Studies have successfully elucidated the crystal structure of 2-Amino-3,5-diiodobenzoic acid (also known as 3,5-diiodoanthranilic acid), revealing its detailed molecular geometry. nih.gov

Interactive Table: Crystallographic Data for 2-Amino-3,5-diiodobenzoic Acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.9398(10) |

| b (Å) | 4.0279(3) |

| c (Å) | 15.0229(11) |

| β (°) | 90.088(3) |

| Volume (ų) | 903.00(11) |

| Z | 4 |

Data sourced from a 2015 study on the structural characterization of 2-Amino-3,5-diiodobenzoic acid. nih.gov

Investigation of Intra- and Intermolecular Interactions

The crystal packing of 2-Amino-3,5-diiodobenzoic acid is significantly influenced by a network of non-covalent interactions, including hydrogen bonds and other weaker forces. These interactions are crucial in stabilizing the crystal lattice and determining the supramolecular architecture. nih.gov

Hydrogen Bonding: Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are observed. An important intramolecular hydrogen bond exists between the amino group (-NH₂) and the carbonyl oxygen of the adjacent carboxylic acid group. This interaction contributes to the planarity of the molecule.

Intermolecularly, the molecules form dimers through strong hydrogen bonds between the carboxylic acid groups of two neighboring molecules. Specifically, the hydroxyl hydrogen of one carboxyl group donates to the carbonyl oxygen of the other, and vice versa, creating a characteristic ring motif. Further intermolecular hydrogen bonds involving the amino group and the iodine atoms help to extend the structure into a three-dimensional network. nih.gov

Interactive Table: Key Intermolecular Hydrogen Bond Parameters

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O2-H2A···O1ⁱ | 0.82 | 1.82 | 2.637(5) | 175 |

| N1-H1A···O1ⁱⁱ | 0.86 | 2.50 | 3.298(5) | 155 |

| N1-H1B···I1ⁱⁱⁱ | 0.86 | 2.92 | 3.766(4) | 169 |

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) -x+1, y+1/2, -z+1/2; (iii) x, y-1, z. Data from Yildirim et al., 2015. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The resulting spectrum provides insights into the electronic structure of the compound.

For 2-Amino-3,5-diiodobenzoic acid, the UV-Vis spectrum, typically recorded in a solvent like ethanol, shows distinct absorption bands. These absorptions are attributed to π → π* and n → π* electronic transitions associated with the aromatic ring and the carbonyl and amino functional groups. The positions and intensities of these bands are sensitive to the molecular structure and the solvent environment. nih.gov A study has reported the experimental electronic absorption bands for this compound. nih.gov

Interactive Table: Experimental UV-Vis Absorption Maxima for 2-Amino-3,5-diiodobenzoic Acid

| Absorption Maximum (λmax, nm) | Solvent |

|---|---|

| 217 | Ethanol |

| 247 | Ethanol |

| 344 | Ethanol |

Data from a 2015 spectroscopic characterization study. nih.gov

Mass Spectrometric Techniques for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of molecular weight and the elucidation of molecular structure through fragmentation analysis. The molecular formula of 2-Amino-3,5-diiodobenzoic acid is C₇H₅I₂NO₂, corresponding to a monoisotopic mass of approximately 388.84 g/mol . guidechem.com

In a mass spectrum, the compound is expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺), which confirms its molecular weight. The presence of two iodine atoms results in a characteristic isotopic pattern.

Fragmentation Pathways: The fragmentation of 2-Amino-3,5-diiodobenzoic acid under mass spectrometric conditions would likely proceed through characteristic losses of small neutral molecules or radicals. Common fragmentation pathways for benzoic acid derivatives include:

Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da).

Loss of water: Elimination of H₂O (18 Da) from the carboxylic acid group.

Loss of iodine: Cleavage of the carbon-iodine bond, leading to the loss of an iodine atom (127 Da).

These fragmentation events produce a series of daughter ions, and the analysis of their m/z values helps to piece together the structure of the parent molecule. Predicted mass spectrometry data shows several possible adducts that could be observed. uni.lu

Interactive Table: Predicted Mass-to-Charge Ratios (m/z) for Adducts of 2-Amino-3,5-diiodobenzoic Acid

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 389.84825 |

| [M+Na]⁺ | 411.83019 |

| [M-H]⁻ | 387.83369 |

| [M+K]⁺ | 427.80413 |

| [M+H-H₂O]⁺ | 371.83823 |

Data sourced from PubChem. uni.lu

Computational Chemistry and Theoretical Investigations of 2 Amino 3,5 Diiodobenzoic Acid

Quantum Mechanical Studies (e.g., DFT, Ab Initio Calculations)

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing 2-Amino-3,5-diiodobenzoic acid. nih.gov These computational methods allow for a detailed examination of the molecule's properties at the atomic level, offering insights that complement experimental findings. nih.gov

The geometry of 2-Amino-3,5-diiodobenzoic acid has been optimized using computational methods to determine its most stable three-dimensional structure. nih.gov Such calculations are crucial for understanding the molecule's spatial arrangement and intramolecular interactions.

Studies have performed geometry optimizations using software like Gaussian 09W and ADF2009.01. nih.gov The results from these theoretical calculations have been found to be compatible with experimental data obtained from single-crystal X-ray diffraction, which also investigates molecular geometry and intermolecular interactions. nih.gov

Furthermore, computational analyses have explored the conformational landscape by comparing the energies of various positional isomers. In a study of thirty possible isomers of diiodinated aminobenzoic acid, the 2-Amino-3,5-diiodo isomer (2A35I) was identified as having the lowest energy, indicating it is the most stable among the isomers considered. nih.gov

Table 1: Comparative Energy and Electronic Properties of 2-Amino-3,5-diiodobenzoic Acid (2A35I) Isomer

| Property | Finding for 2A35I Isomer |

|---|---|

| Relative Energy | Lowest energy among 30 positional isomers nih.gov |

| HOMO-LUMO Gap | Narrowest gap among isomers studied nih.gov |

| Electrophilicity Index | Highest value among isomers studied nih.gov |

This table summarizes the key findings from a comparative computational study on positional isomers of diiodinated aminobenzoic acid.

Computational methods are widely used to predict the vibrational spectra (like FT-IR) of molecules. For 2-Amino-3,5-diiodobenzoic acid, theoretical calculations of fundamental vibrational frequencies have been performed. nih.gov These calculations, carried out using both Gaussian type orbitals and Slater type orbitals, show good agreement with the experimental vibrational bands identified through FT-IR spectroscopy. nih.gov

Similarly, theoretical approaches can predict electronic transitions, which are observed experimentally using UV-Vis spectroscopy. nih.gov Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. researchgate.net The correlation between calculated and experimental spectra helps in the assignment of electronic bands and understanding the electronic structure of the molecule. nih.gov

Electronic Properties and Reactivity Descriptors

The electronic structure of a molecule is key to understanding its chemical behavior. Computational chemistry offers several descriptors to quantify these properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular chemical stability and reactivity. researchgate.netnih.gov A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. researchgate.net For 2-Amino-3,5-diiodobenzoic acid, calculations have shown that among thirty positional isomers, the 2-amino-3,5-diiodo configuration possesses the narrowest HOMO-LUMO gap. nih.gov This suggests a higher degree of chemical reactivity and potential for charge transfer to occur within the molecule. nih.govnih.gov

Global reactivity descriptors, such as the electrophilicity index (ω), provide a quantitative measure of a molecule's ability to act as an electrophile. A higher electrophilicity index indicates a greater capacity to accept electrons. nih.gov Theoretical calculations have determined that the 2-Amino-3,5-diiodo isomer exhibits the highest electrophilicity index value when compared to its other positional isomers, signifying its strong electrophilic nature. nih.gov

For predicting specific sites of reaction, Fukui indices are often calculated. nih.gov These indices help to identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. The investigation of Fukui indices for 2-Amino-3,5-diiodobenzoic acid aids in predicting its reactive behavior in chemical transformations. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, where different colors represent different potential values. nih.gov

Typically, regions with negative potential (often colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov Green areas represent regions of neutral potential. nih.gov For 2-Amino-3,5-diiodobenzoic acid, theoretical investigations have included the generation of MEP maps to identify these reactive sites and understand the molecule's interaction with other chemical species. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction. In 2A35I, key interactions include those between the lone pairs (LP) of the oxygen and nitrogen atoms and the antibonding orbitals (π*) of the benzene (B151609) ring.

Key findings from NBO analysis on 2-Amino-3,5-diiodobenzoic acid, calculated at the B3LYP/LanL2DZ level, highlight several important stabilizing interactions:

LP -> π Interactions:* There are strong delocalizations from the lone pairs of the carboxyl group's oxygen atoms (O1 and O2) to the antibonding π* orbitals of the C1-C6 and C2-C3 bonds in the phenyl ring. The most significant of these is the LP(2)O1 → π*(C1-C6) interaction, with a stabilization energy of 49.31 kcal/mol, indicating substantial electron delocalization from the oxygen lone pair into the ring.

π -> π Interactions:* Significant stabilization also arises from π-electron delocalization within the benzene ring itself. The interaction from the π(C2-C3) bond to the π*(C4-C5) bond, for example, contributes 20.35 kcal/mol to the molecule's stability.

Intramolecular Hydrogen Bonding: The NBO analysis also provides evidence for an intramolecular hydrogen bond between the amino group and the carbonyl oxygen (O1···H1N1). This is seen in the delocalization from the oxygen's lone pair to the antibonding orbital of the N1-H1 bond (LP(1)O1 → σ*(N1-H1)), which has a stabilization energy of 5.51 kcal/mol.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C1-C6) | π(C2-C3) | 19.78 |

| π(C2-C3) | π(C4-C5) | 20.35 |

| π(C4-C5) | π(C1-C6) | 18.13 |

| LP(2)O1 | π(C1-C6) | 49.31 |

| LP(1)O1 | σ(N1-H1) | 5.51 |

| LP(1)N1 | π(C1-C6) | 42.74 |

Thermodynamic Parameter Calculations and Stability Assessments

The thermodynamic properties of 2-Amino-3,5-diiodobenzoic acid, such as standard heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m), can be calculated using theoretical methods based on vibrational analysis. These parameters provide insight into the thermal stability of the molecule and how its energy changes with temperature. Calculations performed using the B3LYP/LanL2DZ level of theory show a clear correlation between these thermodynamic properties and temperature. nih.gov

As the temperature increases, the vibrational intensities of the molecule's components increase, leading to a rise in the heat capacity, entropy, and enthalpy. This relationship is fundamental to understanding the molecule's behavior under varying thermal conditions.

| Temperature (K) | Heat Capacity (C°p,m) (J·mol⁻¹·K⁻¹) | Entropy (S°m) (J·mol⁻¹·K⁻¹) | Enthalpy (H°m) (kJ·mol⁻¹) |

|---|---|---|---|

| 100 | 105.77 | 367.66 | 7.71 |

| 200 | 164.71 | 464.20 | 21.43 |

| 298.15 | 211.33 | 548.83 | 39.88 |

| 400 | 247.98 | 625.32 | 62.91 |

| 500 | 274.67 | 691.01 | 89.11 |

| 600 | 294.49 | 748.15 | 117.57 |

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. researchgate.net The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizability (β). Computational chemistry allows for the prediction of these properties. Organic molecules with donor-acceptor groups and extended π-conjugated systems often exhibit significant NLO properties.

For 2-Amino-3,5-diiodobenzoic acid, the amino group acts as an electron donor and the carboxylic acid group acts as an electron acceptor, facilitating intramolecular charge transfer, which is a key requirement for NLO activity. Theoretical calculations of the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) have been performed to assess its NLO potential. nih.gov

The calculated first hyperpolarizability (β) of 2A35I was found to be 2.296 x 10⁻³⁰ esu. To put this in context, it is often compared to the value for urea (B33335), a standard reference material for NLO studies. The calculated value for 2A35I is approximately six times greater than that of urea (0.3728 x 10⁻³⁰ esu), suggesting that 2-Amino-3,5-diiodobenzoic acid has promising NLO properties. nih.gov

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | 4.019 D |

| Polarizability (α) | -0.187 x 10⁻²³ esu |

| First Hyperpolarizability (β) | 2.296 x 10⁻³⁰ esu |

Potential Energy Surface (PES) Mapping and Tautomerism Dynamics (e.g., Proton Transfer)

Potential Energy Surface (PES) mapping is a computational method used to explore the energy of a molecule as a function of its geometry. It is particularly useful for studying dynamic processes like conformational changes and chemical reactions, including tautomerism via proton transfer. While specific PES studies for the proton transfer dynamics of 2-Amino-3,5-diiodobenzoic acid are not extensively documented, research on closely related molecules like 2-amino-3-methylbenzoic acid provides a strong model for the likely processes. nih.gov

In aminobenzoic acids, proton transfer can occur between the carboxylic acid group and the amino group, leading to a zwitterionic tautomer. A PES scan can map the energy barrier associated with this transfer. For the related 2-amino-3-methylbenzoic acid, DFT calculations were used to construct PES graphics for the proton transfer from the carboxyl oxygen to the amino nitrogen. nih.gov This process involves surmounting a significant energy barrier, indicating that the canonical form is much more stable than the zwitterionic tautomer under normal conditions.

Furthermore, studies on p-aminobenzoic acid have explored the mechanism of solvent-mediated proton transfer, distinguishing between a "vehicle" mechanism (where a solvated proton like H₃O⁺ moves) and a "Grotthuss" mechanism (where the proton hops along a hydrogen-bonded water wire). nih.gov Cryogenic ion spectroscopy revealed that the mechanism can switch from vehicle to Grotthuss depending on the number of solvating water molecules. nih.gov These findings suggest that any proton transfer in 2-Amino-3,5-diiodobenzoic acid in a protic solvent environment would be a complex process highly dependent on the surrounding solvent shell.

Structure-Activity Relationship (SAR) Modeling through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. nih.gov Computational approaches, often called Quantitative Structure-Activity Relationship (QSAR) modeling, use molecular descriptors to build mathematical models that can predict the activity of new compounds. nih.gov

For 2-Amino-3,5-diiodobenzoic acid, foundational computational work necessary for SAR modeling has been performed. A key study calculated the geometric parameters, energies, and electronic properties (like HOMO-LUMO gaps and electrophilicity indices) for thirty possible positional isomers of diiodinated and dibrominated aminobenzoic acids. nih.gov The research found that the 2-amino-3,5-dihalo isomers, including 2A35I, possess the lowest energy, the narrowest HOMO-LUMO gap, and the highest electrophilicity index values among all possible isomers. nih.gov

These calculated properties serve as powerful molecular descriptors for future SAR models. For instance:

Lowest Energy: Suggests higher thermodynamic stability.

Narrow HOMO-LUMO Gap: Implies higher chemical reactivity and polarizability, which can be crucial for binding to a biological target.

High Electrophilicity Index: Indicates a strong capacity to accept electrons, which is a key factor in many biological interactions.

While a specific, predictive SAR model for a particular biological activity of 2-Amino-3,5-diiodobenzoic acid has not been published, this comprehensive comparison of isomers provides the essential data and rationale for its selection as a lead compound and lays the groundwork for constructing such models. By correlating these descriptors with experimental activity data, a predictive SAR model could be developed to guide the design of new derivatives with enhanced potency or selectivity.

Chemical Transformations and Derivatization Strategies for 2 Amino 3,5 Diiodobenzoic Acid

Carboxylic Acid Functionalization and Esterification Reactions

The carboxylic acid moiety of 2-amino-3,5-diiodobenzoic acid is a prime site for functionalization, most commonly through esterification. This reaction converts the carboxylic acid into an ester, which can alter the compound's solubility, steric profile, and electronic properties, or serve as a protecting group for the acid functionality during subsequent reactions.

The most common method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process; therefore, using the alcohol as the solvent or removing water as it forms can drive the reaction toward the formation of the ester product. libretexts.orgiajpr.com Primary and simple secondary alcohols are typically effective reagents for this transformation. For instance, reaction with methanol or ethanol would yield the corresponding methyl or ethyl 2-amino-3,5-diiodobenzoate.

The general procedure involves dissolving 2-amino-3,5-diiodobenzoic acid in an excess of the desired alcohol, followed by the careful, dropwise addition of the acid catalyst. libretexts.org The mixture is then heated under reflux for several hours to ensure the reaction reaches completion. After cooling, the reaction mixture is typically neutralized with a weak base, such as sodium bicarbonate, to quench the catalyst and deprotonate the ammonium salt formed on the amino group, causing the ester product to precipitate.

| Alcohol (Reagent) | Product | Typical Conditions |

|---|---|---|

| Methanol (CH₃OH) | Methyl this compound | Excess CH₃OH, cat. H₂SO₄, Reflux |

| Ethanol (C₂H₅OH) | Ethyl this compound | Excess C₂H₅OH, cat. H₂SO₄, Reflux |

| Propan-1-ol (C₃H₇OH) | Propyl this compound | Excess C₃H₇OH, cat. HCl, Reflux |

| Butan-1-ol (C₄H₉OH) | Butyl this compound | Excess C₄H₉OH, cat. H₂SO₄, Reflux |

Amine Group Derivatization and Condensation Reactions

The primary aromatic amine group in 2-amino-3,5-diiodobenzoic acid is nucleophilic and provides a handle for numerous derivatization strategies, particularly condensation reactions to form amides.

Acylation is a direct method for derivatizing the amine group. This reaction typically involves treating the aminobenzoic acid with an acylating agent, such as an acid chloride or acid anhydride, often in the presence of a non-nucleophilic base like pyridine or triethylamine. sphinxsai.com The base serves to neutralize the hydrogen halide byproduct and facilitate the reaction. This transformation converts the amino group into a more complex amide functionality, which is a common feature in many biologically active molecules and polymers. sci-hub.cat The resulting N-acyl derivatives have different chemical properties compared to the parent amine; for instance, the amide is significantly less basic and less activating with respect to electrophilic aromatic substitution.

Another fundamental reaction of the primary aromatic amine is diazotization. Treatment with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) converts the amino group into a diazonium salt. While often unstable, aryl diazonium salts are exceptionally versatile synthetic intermediates. They can be subjected to a wide range of transformations, including Sandmeyer-type reactions, to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH) in place of the original amino group.

| Reagent | Reaction Type | Product Functional Group | Typical Conditions |

|---|---|---|---|

| Acetyl Chloride (CH₃COCl) | Acylation | N-acetyl amide | Pyridine or Et₃N, 0 °C to RT |

| Acetic Anhydride ((CH₃CO)₂O) | Acylation | N-acetyl amide | Pyridine or aqueous NaOAc |

| Benzoyl Chloride (C₆H₅COCl) | Acylation | N-benzoyl amide | Pyridine or Schotten-Baumann conditions |

| Sodium Nitrite (NaNO₂) / HCl | Diazotization | Diazonium salt (-N₂⁺Cl⁻) | H₂O, 0–5 °C |

Halogen-Based Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The two iodine atoms on the aromatic ring make 2-amino-3,5-diiodobenzoic acid an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. Iodinated aromatic compounds are particularly reactive in these transformations, often requiring milder conditions than their brominated or chlorinated counterparts.

The Suzuki-Miyaura coupling reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction is one of the most versatile methods for constructing biaryl linkages. For 2-amino-3,5-diiodobenzoic acid, a sequential or double Suzuki coupling could be envisioned to introduce two different or identical aryl or vinyl groups at the 3- and 5-positions. The differing steric environments of the two iodine atoms (the C3-iodine is flanked by both the amino and carboxylic acid groups) may allow for regioselective mono-coupling under carefully controlled conditions. researchgate.net

The Sonogashira coupling reaction is another key transformation, which couples terminal alkynes with aryl or vinyl halides using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org This reaction is highly efficient for creating aryl-alkyne bonds, which are important structures in materials science and pharmaceuticals. Similar to the Suzuki coupling, the high reactivity of the C-I bonds in 2-amino-3,5-diiodobenzoic acid facilitates this transformation. Regiocontrol could potentially be achieved by leveraging the different electronic and steric environments of the two iodine atoms. rsc.orgrsc.org

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/ligand, Base (e.g., K₂CO₃, Cs₂CO₃) | Aryl-Aryl |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Amine Base (e.g., Et₃N, piperidine) | Aryl-Alkyne |

Electrophilic Aromatic Substitution and Directed Functionalization

Further functionalization of the 2-amino-3,5-diiodobenzoic acid ring can be achieved through electrophilic aromatic substitution (EAS). The outcome of these reactions is governed by the directing effects of the substituents already present on the ring. The molecule has two vacant positions for substitution: C4 and C6.

The directing effects are as follows:

-NH₂ (Amino) group: A powerful activating group and an ortho, para-director.

-COOH (Carboxyl) group: A deactivating group and a meta-director.

-I (Iodo) groups: Deactivating via induction but ortho, para-directing via resonance.

The potent activating and directing effect of the amino group is expected to dominate the regioselectivity of the reaction. wikipedia.org It strongly directs incoming electrophiles to the positions ortho (C6) and para (C4) to it. The carboxyl group directs meta to itself (to C6), reinforcing the directing effect of the amino group towards the C6 position. The iodine at C5 also directs ortho to itself (to C4 and C6). Therefore, substitution is strongly favored at the C4 and C6 positions. Steric hindrance at C6, which is positioned between the amino group and an iodine atom, might favor substitution at the C4 position. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (fuming H₂SO₄). lumenlearning.commasterorganicchemistry.com

Mechanistic Investigations of Reaction Pathways

The mechanisms of the key transformations involving 2-amino-3,5-diiodobenzoic acid, particularly the palladium-catalyzed cross-coupling reactions, are well-established.

In the Suzuki-Miyaura reaction , the catalytic cycle is generally understood to proceed through three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex.

Transmetalation: The organic group is transferred from the boronic acid to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. This step is often rate-limiting.

Reductive Elimination: The two organic groups on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. researchgate.netnih.gov

The Sonogashira coupling mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. rsc.orgresearchgate.net

Palladium Cycle: This cycle is similar to that of the Suzuki coupling, involving oxidative addition of the aryl iodide to Pd(0) and reductive elimination of the final product.

Copper Cycle: A terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of the amine base to form a highly reactive copper(I) acetylide intermediate. The key Transmetalation step involves the transfer of the acetylide group from the copper to the Pd(II) complex. The newly formed alkynylpalladium(II) species then undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper catalyst is also regenerated in the process.

For electrophilic aromatic substitution, the mechanism involves the attack of the π-electrons of the aromatic ring on a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.com A base then removes a proton from the sp³-hybridized carbon of the ring, restoring aromaticity and yielding the substituted product. minia.edu.eg The regioselectivity is determined by the stability of the intermediate arenium ion, which is influenced by the electronic properties of the substituents already on the ring.

Advanced Research Applications and Utility of 2 Amino 3,5 Diiodobenzoic Acid Derivatives

Building Blocks in Advanced Organic Synthesis

The reactivity of the amino and carboxylic acid groups, combined with the potential for transformations at the iodinated positions, makes 2-amino-3,5-diiodobenzoic acid a strategic starting material in the synthesis of complex molecules.

Derivatives of 2-amino-3,5-diiodobenzoic acid serve as key intermediates in the construction of elaborate molecular architectures. The amino and carboxylic acid moieties can be readily manipulated to form a variety of heterocyclic systems. For instance, these functionalities are precursors for creating benzoxazine (B1645224) derivatives, which are valuable in further synthetic transformations. sioc-journal.cn

The synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides from related amino-benzoic acids highlights a common strategy where the core structure is built upon. sioc-journal.cn This involves reactions like the formation of a benzoxazinedione, followed by aminolysis and subsequent electrophilic aromatic substitution. sioc-journal.cn Such multi-step, one-pot syntheses are efficient routes to producing complex substituted aromatic compounds. sioc-journal.cn Similarly, the principles used in creating 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines through multi-component reactions showcase how substituted amino compounds can be cyclized to form highly functionalized heterocyclic scaffolds. rsc.org

The structure of 2-amino-3,5-diiodobenzoic acid is inherently multi-functional, providing several reaction sites for introducing additional chemical diversity. The existing amino, carboxyl, and iodo groups can be selectively targeted to build molecules with tailored properties.

Research has demonstrated the conversion of related 2-aminobenzoic acid derivatives into more complex structures, such as 2-amino-5-cyanobenzoic acid derivatives. google.com This often involves the strategic replacement of a halogen with a cyano group, showcasing how the halogenated positions can be modified. google.com The amino group itself can be part of an amide, as seen in the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides, adding another layer of functionality. sioc-journal.cn These transformations underscore the role of this compound as a foundational element for creating molecules with multiple, specific functional groups, which can then be used in a wide range of applications, from drug discovery to materials science. sioc-journal.cnsigmaaldrich.com

Role in Novel Materials Science Research

The presence of heavy iodine atoms in the structure of 2-amino-3,5-diiodobenzoic acid is a key feature exploited in materials science for creating materials with specific physical properties.

A significant application of iodine-containing compounds is in the development of radiopaque materials, which are visible in X-ray imaging. acs.org Polymers are typically radiolucent because they are composed of light elements like carbon, hydrogen, and oxygen. acs.org By incorporating heavy elements such as iodine, these polymers can be made visible, which is crucial for monitoring medical implants. acs.org

Derivatives of iodinated benzoic acids are used to synthesize radiopaque polymers. acs.org For example, new iodine-containing hydrogel particles have been created by copolymerizing monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) with specialized monomers derived from triiodobenzoic acid. nih.gov These materials, containing a significant weight percentage of iodine, produce clear X-ray images. nih.gov The research into such materials aims to enhance the visibility of polymeric biomaterials without compromising their mechanical properties or biocompatibility. acs.org

Table 1: Properties of Radiopaque Hydrogel Particles

| Property | Finding | Source |

|---|---|---|

| Composition | Prepared by suspension radical copolymerization of HEMA, an iodine-containing monomer (MABA), and a cross-linker (EDMA). | nih.gov |

| Radiopacity | Particles with 27 wt% iodine provided sufficient radiopacity for clear X-ray imaging. | nih.gov |

| Swelling Behavior | Swelling increased significantly when the acid groups were converted to their sodium salt form. | nih.gov |

The electronic structure of 2-amino-3,5-diiodobenzoic acid has been a subject of both experimental and computational investigation to understand its potential for creating functional materials. nih.gov Studies using UV-Vis spectroscopy and theoretical calculations have explored its electronic bands and other quantum chemical parameters. nih.gov

Computational analyses, such as those employing Density Functional Theory (DFT), have been used to calculate properties like the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, electrophilicity index, and non-linear optical properties. nih.gov These characteristics are fundamental to a material's electronic and optical behavior. For instance, a narrow HOMO-LUMO gap can be indicative of higher chemical reactivity and potential applications in electronics. nih.gov The investigation of these properties is a step toward designing novel organic materials for applications in optics and electronics. nih.gov

Table 2: Calculated Electronic Properties of 2-Amino-3,5-diiodobenzoic Acid

| Parameter | Significance | Finding | Source |

|---|---|---|---|

| HOMO-LUMO Gap | Relates to the electronic excitability and chemical reactivity of the molecule. | The 2A35I isomer has one of the narrowest HOMO-LUMO gaps among its isomers, suggesting higher reactivity. | nih.gov |

| Electrophilicity Index | Measures the energy stabilization when the system acquires additional electronic charge. | The 2A35I isomer possesses a high electrophilicity index. | nih.gov |

| Non-Linear Optical (NLO) Properties | Describes how a material interacts with intense electromagnetic fields, important for optical devices. | Theoretical calculations have been performed to investigate the NLO properties of the compound. | nih.gov |

Research Tools and Chemical Probes

In the field of chemical biology, small molecules are essential tools for studying complex biological systems. promega.com A chemical probe is a molecule designed to selectively bind and modulate a specific protein target, thereby helping to elucidate the protein's function. promega.com

The structure of 2-amino-3,5-diiodobenzoic acid makes it an excellent scaffold or building block for creating such research tools. google.com The amino and carboxylic acid groups are common reactive handles used for bioconjugation, allowing the molecule to be linked to other molecules like fluorescent tags or affinity labels. sigmaaldrich.com The presence of iodine atoms can also be advantageous, potentially serving as heavy-atom labels for X-ray crystallography studies or as sites for further chemical modification. By using this compound as a starting point, researchers can design and synthesize more complex probes for target engagement studies, cellular imaging, and investigating biological pathways. sigmaaldrich.compromega.com

Ligand Design and Synthesis for Biomolecular Interaction Studies

The molecular architecture of 2-amino-3,5-diiodobenzoic acid, featuring a di-iodinated aminobenzoic acid core, presents a versatile platform for designing ligands aimed at specific biomolecular interactions, particularly with receptors and for radio-imaging purposes.

The core structure, an anthranilic acid derivative, is a recognized pharmacophore. The amino and carboxylic acid groups provide sites for hydrogen bonding and salt bridge formation, crucial interactions for binding to biological macromolecules. The two iodine atoms significantly influence the molecule's properties; their large size adds steric bulk, while their electronegativity and ability to form halogen bonds can dictate specific orientations within a protein's binding pocket.

Adenosine (B11128) Receptors:

While direct studies on 2-amino-3,5-diiodobenzoic acid derivatives as adenosine receptor ligands are not extensively documented, the broader class of substituted aminopyridines and related scaffolds has shown significant promise. For instance, amino-3,5-dicyanopyridine derivatives have been developed as potent ligands for various adenosine receptor (AR) subtypes, with some acting as combined partial agonists for the A1 and A2B receptors. nih.gov Similarly, 2-amino-3-benzoylthiophenes have been identified as allosteric enhancers of the A1 adenosine receptor, increasing the binding of agonist ligands. nih.gov

These findings suggest that the 2-amino-benzoate scaffold of the title compound is relevant for AR interaction. The di-iodo substitution pattern could be leveraged to enhance affinity and selectivity for a specific AR subtype, potentially through favorable halogen bonding interactions within the receptor's binding site. The development of A3 adenosine receptor (A3AR) agonists, such as 2-Chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (Cl-IB-MECA), for therapeutic applications like treating non-alcoholic fatty liver disease, underscores the importance of halogenated compounds in designing potent and selective receptor ligands. google.com

Radioligands:

A significant application of 2-amino-3,5-diiodobenzoic acid lies in the synthesis of radioligands for imaging and therapeutic purposes. The presence of stable iodine atoms on the benzene (B151609) ring allows for their substitution with radioactive isotopes of iodine, such as Iodine-123, Iodine-124, Iodine-125, or Iodine-131.

This isotopic labeling transforms the molecule into a tracer that can be detected by imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). Radiolabeled amino acids are a critical class of PET tracers in oncology, valued for their high uptake in many tumors and low uptake in normal brain tissue. nih.govnih.gov This property allows for clear delineation of tumors and monitoring of treatment responses. frontiersin.org

By converting 2-amino-3,5-diiodobenzoic acid or its derivatives into such radiolabeled analogues, researchers can develop new agents for:

PET/SPECT Imaging: Visualizing the distribution and density of specific receptors or transporters in the body.

Targeted Radionuclide Therapy: Delivering a cytotoxic dose of radiation directly to tumor cells that express the target protein, minimizing damage to surrounding healthy tissue.

The development of radiolabeled nanoparticles for PET imaging is also an expanding field, where chelating agents are used to attach positron-emitting radionuclides to nanoparticles for tumor imaging. austinpublishinggroup.com The fundamental principle of using radiolabeled molecules, however, remains a cornerstone of nuclear medicine.

Exploration in Catalyst Development and Organic Reactions

The functional groups within 2-amino-3,5-diiodobenzoic acid—an amino group, a carboxylic acid, and reactive iodine atoms—suggest its potential utility in catalyst development and as a versatile substrate in various organic reactions.

Catalyst Development:

The "amino acid" characteristic of 2-amino-3,5-diiodobenzoic acid makes it a candidate for forming coordination complexes with metal ions. Metal-amino acid complexes have been investigated as catalysts in various reactions. For instance, complexes of essential amino acids like lysine, methionine, and histidine with heavy metals such as Molybdenum (Mo) and Vanadium (V) have demonstrated catalytic activity in the oxidation of cyclohexene. scirp.orgsemanticscholar.orgresearchgate.net The amino acid ligand plays a crucial role in the activity and selectivity of these catalysts. It is plausible that 2-amino-3,5-diiodobenzoic acid could serve as a ligand, with its amino and carboxylate groups chelating to a metal center to form a catalytically active complex.

Furthermore, the field of asymmetric catalysis often employs chiral ligands derived from amino acids to induce stereoselectivity. Chiral Salen transition metal complexes are effective catalysts for many asymmetric transformations, and their properties can be tuned by modifying the amino acid-derived components. nih.gov While 2-amino-3,5-diiodobenzoic acid is itself achiral, it could be incorporated into more complex chiral ligand frameworks to influence the catalytic environment. There is also growing interest in using amino acid derivatives as organocatalysts, for example, in asymmetric aldol (B89426) reactions. nih.gov

The potential catalytic applications of this compound are an area ripe for further research, as indicated by the properties of structurally related molecules.

| Potential Catalytic Application | Basis for Exploration | Relevant Findings from Related Compounds |

| Metal-Complex Catalysis | The amino acid moiety can chelate with metal ions. | Complexes of amino acids (lysine, methionine) with metals like Mo and V show activity in oxidation reactions. scirp.orgsemanticscholar.org |

| Asymmetric Catalysis | Can be integrated into larger chiral ligand structures. | Chiral Salen complexes incorporating amino acid derivatives are used in asymmetric Cα-alkylation reactions. nih.gov |

| Organocatalysis | The amino acid structure is a common motif in organocatalysts. | Proline and other β-amino acid derivatives catalyze asymmetric aldol reactions. nih.gov |

Organic Reactions:

As a chemical building block, 2-amino-3,5-diiodobenzoic acid can participate in a range of organic reactions. The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. The carboxylic acid can be converted to esters, amides, or acid chlorides.

The carbon-iodine bonds are particularly significant. Iodine is a good leaving group, making the 3- and 5-positions of the ring susceptible to various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. For instance, analogues of this compound could potentially participate in reactions like the Suzuki-Miyaura cross-coupling, which is widely used to synthesize complex molecules, including pharmaceuticals. The successful use of potassium Boc-protected aminomethyltrifluoroborate in Suzuki-Miyaura reactions with aryl halides demonstrates the power of this method for installing functionalized groups onto aromatic rings. nih.gov

The combination of these reactive sites makes 2-amino-3,5-diiodobenzoic acid a versatile starting material for the synthesis of more complex, polyfunctional molecules for materials science and medicinal chemistry.

Future Perspectives and Uncharted Research Avenues for 2 Amino 3,5 Diiodobenzoic Acid

Development of Chemo- and Regioselective Synthesis Methods

The precise and controlled synthesis of derivatives of 2-amino-3,5-diiodobenzoic acid is a critical area for future research. The development of chemo- and regioselective methods will be instrumental in unlocking the full potential of this class of compounds.

Future efforts will likely focus on the use of advanced catalytic systems to achieve selective functionalization. For instance, iridium-catalyzed C-H activation/iodination has shown promise for the ortho-selective iodination of benzoic acids under mild conditions, without the need for a base or other additives. acs.org This approach could be adapted and refined for the specific synthesis of 2-amino-3,5-diiodobenzoic acid derivatives. Similarly, palladium(II)-catalyzed alkylation of aryl C-H bonds presents another avenue for introducing alkyl groups at specific positions on the aromatic ring. nih.gov

Furthermore, researchers are exploring one-pot synthesis methods to improve efficiency and reduce waste. A one-pot, three-step synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been reported, demonstrating a greener and higher-yielding alternative to traditional multi-step methods. sioc-journal.cn The development of similar streamlined approaches for other derivatives of 2-amino-3,5-diiodobenzoic acid will be a key focus.

The challenge of controlling regioselectivity, especially in the synthesis of complex aromatic compounds, remains a significant hurdle. hyo-med.ac.jp Future research will need to address the selective introduction of different halogens and other functional groups at desired positions on the benzene (B151609) ring. This could involve the use of novel directing groups or the optimization of reaction conditions to favor the formation of a specific isomer.

Exploration of Bio-Inspired Synthetic Routes

Nature often provides elegant and efficient solutions to complex chemical transformations. The exploration of bio-inspired synthetic routes offers a promising and sustainable approach to producing 2-amino-3,5-diiodobenzoic acid and its analogues. This can involve the use of enzymes or whole-cell systems to catalyze specific reactions, often with high selectivity and under mild conditions. researchgate.net

Synthetic biology is emerging as a powerful tool for developing de novo pathways for chemical synthesis. mdpi.com By engineering microorganisms with specific enzymatic capabilities, it may be possible to produce complex aromatic compounds from simple, renewable feedstocks. mdpi.comnih.gov This approach could offer a more environmentally friendly alternative to traditional chemical synthesis, which often relies on harsh reagents and petroleum-based starting materials. nih.gov

While the direct biosynthesis of 2-amino-3,5-diiodobenzoic acid has not yet been reported, the principles of synthetic biochemistry could be applied to design and construct enzymatic pathways for its production. researchgate.net This would involve identifying and combining enzymes that can perform the necessary chemical transformations, such as amination and iodination of a benzoic acid precursor.

Advanced In Silico Modeling for Predictive Materials Design

Computational chemistry and in silico modeling are becoming indispensable tools in modern materials science. These techniques allow researchers to predict the properties and behavior of molecules before they are synthesized in the lab, saving time and resources. nih.govnih.gov

For 2-amino-3,5-diiodobenzoic acid and its derivatives, in silico modeling can be used to predict a wide range of properties, including electronic structure, molecular geometry, and intermolecular interactions. nih.gov Techniques such as Density Functional Theory (DFT) can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding a molecule's reactivity and electronic properties. nih.govnih.gov

Molecular electrostatic potential maps and Fukui indices can be used to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new synthetic reactions. nih.gov Furthermore, computational studies can be employed to design novel materials with specific properties, such as nonlinear optical activity or tailored electronic band gaps. nih.govnih.gov The integration of in silico modeling with experimental synthesis and characterization will be a powerful strategy for the accelerated discovery of new materials based on the 2-amino-3,5-diiodobenzoic acid scaffold.

Integration into Supramolecular Assemblies and Nanoscale Architectures

The ability of 2-amino-3,5-diiodobenzoic acid to participate in a variety of non-covalent interactions, including hydrogen bonding and halogen bonding, makes it an excellent building block for the construction of supramolecular assemblies and nanoscale architectures. acs.orgnih.govacs.orgnih.gov Halogen bonds, in particular, are gaining recognition as a powerful tool for directing the self-assembly of molecules in the solid state. acs.orgnih.govnih.govnih.gov

The iodine atoms in 2-amino-3,5-diiodobenzoic acid can act as halogen bond donors, interacting with electron-rich atoms such as nitrogen or oxygen to form predictable and robust synthons. acs.orgnih.govnih.gov These interactions can be used to construct a wide range of supramolecular structures, from simple dimers and chains to more complex two- and three-dimensional networks. nih.gov

The interplay between hydrogen bonds, formed by the amino and carboxylic acid groups, and halogen bonds provides a rich landscape for designing complex molecular architectures. By carefully selecting complementary building blocks, it is possible to create materials with tailored properties, such as specific crystal packing arrangements or desired electronic characteristics. nih.gov The incorporation of amino acids into these assemblies can introduce chirality and biocompatibility, opening up possibilities for applications in biomaterials and chiral recognition. mdpi.com

High-Throughput Synthesis and Screening for Academic Discovery

High-throughput screening (HTS) is a powerful methodology that enables the rapid synthesis and evaluation of large libraries of compounds. nih.govvanderbilt.edu This approach, widely used in the pharmaceutical industry for drug discovery, is also finding increasing application in academic research for the discovery of new materials and catalysts. nih.govgoogle.nersc.org

The application of HTS to the synthesis of derivatives of 2-amino-3,5-diiodobenzoic acid could significantly accelerate the discovery of new compounds with interesting properties. By combining combinatorial synthesis techniques with rapid screening assays, researchers can quickly explore a vast chemical space and identify promising candidates for further investigation. nih.govrsc.org

For example, HTS could be used to screen for derivatives with specific biological activities, such as the inhibition of the sodium-iodide symporter (NIS), a key protein in thyroid hormone biosynthesis. nih.gov It could also be used to identify new materials with optimized properties for applications in organic electronics or nonlinear optics. The integration of automated synthesis, robotics, and data analysis will be crucial for the successful implementation of HTS in this area. nih.govvanderbilt.edu

Q & A

Basic Research Questions

Q. What are the optimized synthesis protocols for 2-Amino-3,5-diiodobenzoate, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves iodination and amination of benzoic acid derivatives. For example, halogenation under reflux with DMSO as a solvent (18 hours, reduced pressure distillation) followed by recrystallization in water-ethanol mixtures can yield ~65% purity . To improve yields, consider optimizing stoichiometric ratios of iodine sources, reaction time, and temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) may enhance purity. Monitor intermediates using TLC or HPLC to identify side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm aromatic proton environments and substitution patterns (e.g., deshielding due to iodine substituents) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHINO, monoisotopic mass 388.840974) .

- IR Spectroscopy : Identify functional groups (e.g., carboxylic acid O-H stretch ~2500–3000 cm, N-H stretch ~3300 cm) .

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO or DMF. For recrystallization, ethanol-water mixtures (1:3 ratio) are effective . Solubility data can be cross-validated using computational tools (e.g., COSMO-RS) to predict solvent interactions .

Advanced Research Questions

Q. How can isotopic labeling (e.g., I) be incorporated into this compound for tracer studies?

- Methodological Answer : Isotopic iodine (I) can be introduced via electrophilic substitution using NaI and chloramine-T as an oxidizing agent. Purify labeled compounds using radio-HPLC, and validate radiochemical purity (>95%) via gamma counting . Ensure proper shielding and regulatory compliance for radioactive handling.

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. inactive results) for this compound derivatives?

- Methodological Answer : Contradictions may arise from impurities or assay conditions. Strategies include:

- Purity Verification : Use HPLC-MS to confirm compound integrity (>98% purity) .

- Dose-Response Curves : Test across a concentration range (e.g., 1–100 µM) to identify threshold effects.

- Control Experiments : Compare with structurally analogous compounds (e.g., 3,5-Diiodoanthranilic Acid) to isolate substituent-specific effects .

Q. How does the iodine substitution pattern influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing iodine groups deactivate the aromatic ring, directing electrophilic attacks to the para position. Computational modeling (DFT) can predict charge distribution and reactive sites. Experimentally, Suzuki-Miyaura coupling with boronic acids under Pd catalysis can test reactivity, with monitoring via F NMR if fluorine tags are used .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.